

# IDO-IN-14 comparison with Linrodostat

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Compound Focus: **Ido-IN-14**

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## Profile of Linrodostat (BMS-986205)

Linrodostat is a potent, selective, and irreversible oral inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), which is a key enzyme in the immunosuppressive tumor microenvironment [1] [2]. It is notable for targeting the **apo-form** (heme-free) of the IDO1 enzyme, a mechanism associated with sustained target engagement [3] [2].

The table below summarizes key preclinical data for Linrodostat:

Parameter	Experimental Data
IC <sub>50</sub> (Cell-Free Assay)	1.7 nM (vs. IDO1) [4]
Cellular IC <sub>50</sub> (Kynurenine Production)	1.1 nM (HEK293 cells expressing human IDO1) [1] [4]
Cellular IC <sub>50</sub> (HeLa Cells)	2 nM [5] [1]
Selectivity	No activity against TDO (IC <sub>50</sub> > 2000 nM) [4]
Mechanism	Irreversible inhibitor of the apo-form of IDO1 [4] [2]
Key Pharmacodynamic Effect	Reduces kynurenine levels in tumor xenograft models [1]

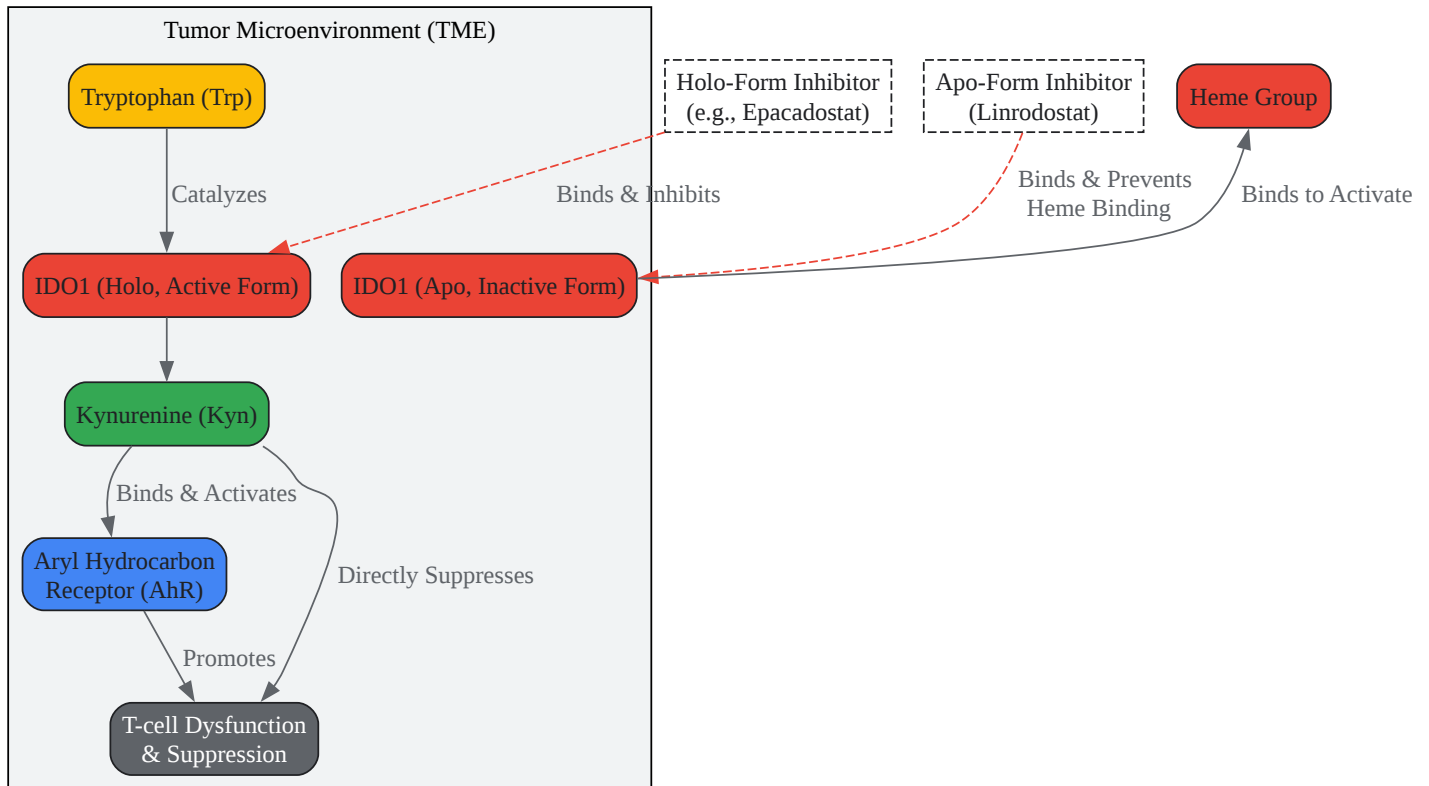
## Experimental Protocols for IDO1 Inhibitor Evaluation

The methodologies below, derived from the comparative study, are standard for characterizing IDO1 inhibitors like Linrodostat [6].

- **IDO Inhibition in Cell-Based Assays:** HeLa cells are seeded in 96-well plates. After 18 hours, the medium is replaced with fresh medium containing tryptophan, interferon-gamma (IFN- $\gamma$ ) to induce IDO1 expression, and the test compound at various concentrations. After 48 hours of incubation, the supernatant is collected. The concentration of kynurenine is then quantified using high-performance liquid chromatography (HPLC) with acetonitrile precipitation and detection at 360 nm [6].
- **T-cell Proliferation Assay (Mixed-Lymphocyte Reaction):** This assay evaluates the functional reversal of IDO-mediated immunosuppression. T-cells are co-cultured with allogeneic dendritic cells that express IDO1. The restoration of T-cell proliferation in the presence of an IDO1 inhibitor is measured, often using tritiated thymidine incorporation or CFSE dye dilution assays [1].
- **In Vivo Pharmacodynamic Studies:** IDO1 inhibitors are administered orally to mice bearing syngeneic tumors (e.g., CT26 colon carcinoma or B16F10 melanoma). The pharmacodynamic effect is assessed by measuring the ratio of kynurenine to tryptophan (Kyn/Trp) in plasma or tumor tissue, which reflects the degree of IDO1 pathway inhibition [6].

## IDO1 Mechanism and Inhibitor Action

The following diagram illustrates the role of IDO1 in the tumor microenvironment and the distinct mechanisms of different inhibitor classes, including Linrodostat's action on the apo-form.



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## How to Locate Data on IDO-IN-14

Since "**IDO-IN-14**" was not found in the scientific literature accessed in this search, you may need to employ the following strategies to find detailed information:

- **Check Specialized Chemical Databases:** Search commercial chemical supplier websites (e.g., Selleckchem, MedChemExpress, Cayman Chemical) which often provide detailed biochemical and cellular activity data for their compounds, including "**IDO-IN-14**".

- **Search Patent Literature:** Use patent databases like Google Patents, USPTO, or WIPO. "IDO-IN-14" is a common naming convention for compounds disclosed in patent applications, which would contain full experimental data and chemical structures.
- **Refine Scientific Literature Search:** Use full scientific name variations and the specific supplier (e.g., "MedChemExpress IDO-IN-14") in databases like PubMed and Google Scholar. Broaden the search to related reviews which may mention it in context of other inhibitors.

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## References

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3. Discovery and binding mode of small molecule inhibitors ... [nature.com]
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5. Discovery of Imidazopyridines as Potent Inhibitors ... [pmc.ncbi.nlm.nih.gov]
6. Comparison study of different indoleamine-2,3 ... [pmc.ncbi.nlm.nih.gov]

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